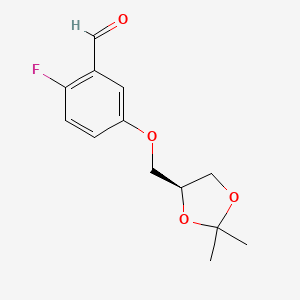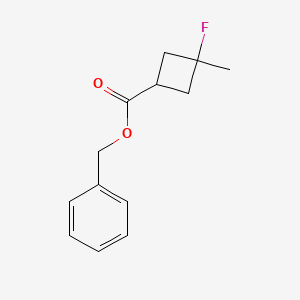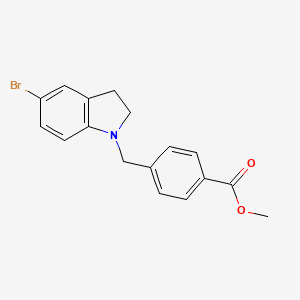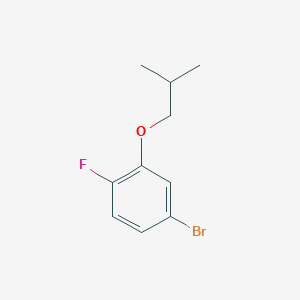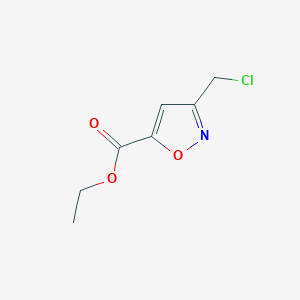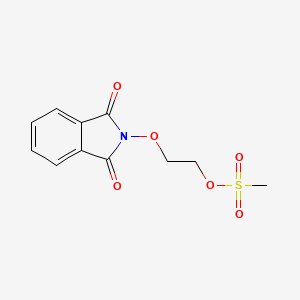![molecular formula C10H9ClN2O B1406519 1-[(3-氯苯基)甲基]吡唑-4-醇 CAS No. 1593233-73-8](/img/structure/B1406519.png)
1-[(3-氯苯基)甲基]吡唑-4-醇
描述
“1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” is a chemical compound with the molecular formula C9H7ClN2O . It is also known by other names such as “1-(4-Chlorophenyl)-1H-pyrazol-3-ol” and "1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one" .
Molecular Structure Analysis
The molecular structure of “1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” can be analyzed using various spectroscopic techniques . For a detailed structural analysis, techniques such as X-ray diffraction studies can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(3-Chlorophenyl)methyl]pyrazol-4-ol” can be determined using various analytical techniques. The compound has an average mass of 194.618 Da and a monoisotopic mass of 194.024689 Da .科学研究应用
合成和药用视角
吡唑类化合物,包括1-[(3-氯苯基)甲基]吡唑-4-醇等衍生物,在唑类化合物家族中属于重要类别,在各个领域,尤其是在药物化学中展示出广泛的应用。甲基取代的吡唑已被确认为具有广泛生物活性的有效药用骨架。这些衍生物已通过详细的合成方法合成,并分析其医学意义,帮助药物化学家生成具有高效性和较低微生物抗性的新线索(Sharma et al., 2021)。
在杂环化学中的作用
吡唑基团被认为是药效团,在许多生物活性化合物中发挥着关键作用,使其成为组合和药物化学中的有趣模板。吡唑衍生物,包括类似于1-[(3-氯苯基)甲基]吡唑-4-醇的化合物,在有机合成中广泛用作合成子,展示出广泛的生物活性,如抗癌、镇痛、抗炎、抗微生物等。吡唑杂环的合成涉及缩合后的环化,通过各种条件实现,突显了吡唑在药物化学中的重要性(Dar & Shamsuzzaman, 2015)。
抗氧化性能和细胞损伤修复
香豆素及其衍生物,包括基于吡唑的化合物,是与重要生理活性相关的天然化合物,如抗炎、抗糖尿病、抗肿瘤和抗癌。这些活性被认为与这些化合物的抗氧化性能有关,中和活性氧并中断延迟或抑制细胞损伤导致各种疾病的自由基过程。这突显了吡唑衍生物,包括1-[(3-氯苯基)甲基]吡唑-4-醇,在开发具有抗氧化能力的治疗剂方面的潜力(Yadav et al., 2014)。
作用机制
Target of Action
It’s known that similar heterocyclic compounds can act as precursors for several multi-component reactions, including strecker synthesis, bucherer–berg reaction, and post-mcr cyclization . These reactions have various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal, and more .
Mode of Action
It’s known that benzylic halides typically react via sn1 or sn2 pathways . The choice between these two pathways depends on the degree of substitution at the benzylic position . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
Similar heterocyclic compounds can affect a wide range of biochemical pathways due to their diverse chemical interactions, efficacy, and potency .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and the compound’s physicochemical properties .
Result of Action
Similar heterocyclic compounds can have a wide range of effects, including anti-tumor, anti-convulsant, and anti-chitosomal effects .
Action Environment
The action, efficacy, and stability of 1-(3-Chloro-benzyl)-1H-pyrazol-4-ol can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature .
生化分析
Biochemical Properties
1-[(3-Chlorophenyl)methyl]pyrazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, affecting neurotransmission. Additionally, 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By modulating this pathway, 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol can alter cell function and behavior. Furthermore, it can impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, its binding to acetylcholinesterase leads to enzyme inhibition, resulting in increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic signaling and affect neuronal communication. Additionally, 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol can modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and function.
Temporal Effects in Laboratory Settings
The effects of 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol can change over time in laboratory settings. Its stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions. It is crucial to determine the appropriate dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
1-[(3-Chlorophenyl)methyl]pyrazol-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . These metabolites can further interact with other enzymes and pathways, contributing to the overall metabolic effects of 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol.
Transport and Distribution
The transport and distribution of 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol within tissues can also influence its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 1-[(3-Chlorophenyl)methyl]pyrazol-4-ol is essential for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJPNYCYDDXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



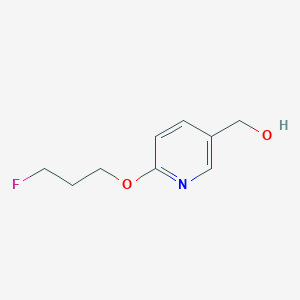
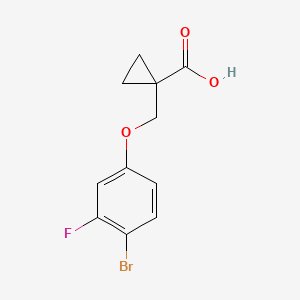
![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
